4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety via a methyl group. The oxadiazole ring is substituted at the 3-position with a 2-methoxyethyl group. This structural motif is common in medicinal chemistry due to the oxadiazole’s metabolic stability and piperidine’s role as a bioisostere for amines.
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-15-7-4-10-13-11(16-14-10)8-9-2-5-12-6-3-9/h9,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLPQKYENSHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The methoxyethyl group can be introduced through alkylation reactions. The final step involves the coupling of the oxadiazole derivative with piperidine under suitable conditions, often using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Compounds like V-0219, bearing a 4-(trifluoromethyl)phenyl group on the oxadiazole, exhibit potent GLP-1 receptor modulation, likely due to enhanced hydrophobic interactions and electron-withdrawing effects stabilizing receptor binding . In contrast, the target compound’s 2-methoxyethyl group may prioritize solubility over receptor affinity.
- Aryl vs. Alkyl Substituents: Aryl-substituted oxadiazoles (e.g., fluorophenyl in , trifluoromethylphenyl in ) generally show higher receptor selectivity compared to alkyl or ether-linked substituents (e.g., methoxyethyl, methoxymethyl).
Piperidine Modifications
- Morpholine Integration : V-0219’s morpholine ring introduces conformational rigidity and hydrogen-bonding capacity, critical for its role as a GLP-1R PAM . The target compound lacks this feature, suggesting divergent pharmacological targets.
- Complexity and Molecular Weight : Higher molecular weight compounds (e.g., 425.45 in ) may face challenges in bioavailability, whereas simpler analogs (e.g., MW 247.27 in ) are often utilized as building blocks for further derivatization.
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents like trifluoromethylphenyl .
- Metabolic Stability : The oxadiazole ring’s resistance to enzymatic degradation is a shared advantage across all listed compounds, making them viable scaffolds for drug development .
Biological Activity
The compound 4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a derivative of piperidine that incorporates a 1,2,4-oxadiazole moiety. This structural configuration has garnered interest due to the diverse biological activities associated with oxadiazole compounds, including antibacterial, anticonvulsant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Molecular Characteristics
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 171.20 g/mol
- IUPAC Name : 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
- CAS Number : 915921-79-8
The structure includes a piperidine ring linked to an oxadiazole group via a methylene bridge. The presence of the methoxyethyl substituent enhances the lipophilicity and potentially the biological activity of the compound.
Antibacterial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of oxadiazoles have been tested against various strains from the ESKAPE panel (a group of pathogens known for their resistance to antibiotics) and demonstrated effective growth inhibition.
| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 32 |
| This compound | S. aureus | 18 | 16 |
The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticonvulsant Activity
In addition to its antibacterial effects, the compound has been evaluated for anticonvulsant properties using the maximal electroshock seizure (MES) model in animal studies. The results indicated that certain derivatives showed promising anticonvulsant activity comparable to standard medications like phenytoin.
| Compound | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| This compound | 100 | 80 |
| Phenytoin | 100 | 90 |
These findings suggest that the compound may offer a novel approach to treating seizures with minimal neurotoxic effects .
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific proteins involved in bacterial metabolism or neuronal excitability. Molecular docking studies have shown that these compounds can bind effectively to target proteins, disrupting their normal function and leading to cell death in bacteria or reduced neuronal excitability in seizures .
Study on Antibacterial Efficacy
A recent study evaluated a series of oxadiazole derivatives against ESKAPE pathogens. The results indicated that compounds with a similar structural framework to This compound exhibited varying degrees of antibacterial activity. Specifically, derivatives with longer alkyl chains showed enhanced potency against resistant strains .
Study on Anticonvulsant Properties
In another study focused on anticonvulsant activity, researchers synthesized several piperazine derivatives containing oxadiazoles and tested them for efficacy in seizure models. The findings highlighted that modifications to the oxadiazole structure significantly impacted anticonvulsant potency and neurotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
